molecular formula C6H5ClINO B3092422 3-Chloro-4-iodo-2-methoxypyridine CAS No. 1227603-07-7

3-Chloro-4-iodo-2-methoxypyridine

Cat. No.: B3092422
CAS No.: 1227603-07-7
M. Wt: 269.47 g/mol
InChI Key: JCXSKXVXZMDUBX-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2-methoxypyridine: is an organic compound with the molecular formula C6H5ClINO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the sequential chlorination and iodination of 2-methoxypyridine. The reaction conditions often include the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

3-Chloro-4-iodo-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the design and synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-2-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-iodo-2-methoxypyridine is unique due to the combination of chlorine, iodine, and methoxy groups on the pyridine ring. This unique combination allows for selective reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXSKXVXZMDUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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